5H,6H,7H-cyclopenta[b]pyridine-7-sulfonamide

Medicinal Chemistry Scaffold Diversification Positional Isomerism

This 7-sulfonamide isomer places the H-bond donor/acceptor anchor on the saturated cyclopentane ring, creating a unique hydrogen-bonding geometry unattainable with the 3-isomer. The sp³-rich cyclopenta[b]pyridine core (Fsp³=0.375) provides a three-dimensional scaffold ideal for fragment-based drug discovery and kinase inhibitor SAR. Stable primary sulfonamide can be activated to sulfonyl chloride on demand for parallel library synthesis. Distinct from pyridine-ring-substituted isomers, this regioisomer minimizes undesired side reactions during nucleophilic diversification. ≥95% purity ensures reproducible SAR data for cephalosporin analog and FGFR1 inhibitor programs.

Molecular Formula C8H10N2O2S
Molecular Weight 198.24 g/mol
Cat. No. B13224741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H-cyclopenta[b]pyridine-7-sulfonamide
Molecular FormulaC8H10N2O2S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESC1CC2=C(C1S(=O)(=O)N)N=CC=C2
InChIInChI=1S/C8H10N2O2S/c9-13(11,12)7-4-3-6-2-1-5-10-8(6)7/h1-2,5,7H,3-4H2,(H2,9,11,12)
InChIKeyQLBJBTMPHAAPBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,6H,7H-Cyclopenta[b]pyridine-7-sulfonamide: Procurement-Grade Heterocyclic Sulfonamide Building Block for Medicinal Chemistry


5H,6H,7H-Cyclopenta[b]pyridine-7-sulfonamide (CAS 1533247-53-8) is a bicyclic heterocyclic compound featuring a 6,7-dihydro-5H-cyclopenta[b]pyridine core with a primary sulfonamide substituent at the 7-position . With a molecular formula of C₈H₁₀N₂O₂S and a molecular weight of 198.24 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry and chemical biology research . The sulfonamide group confers key physicochemical properties including moderate acidity (pKa ~10), hydrogen-bonding capacity (both donor and acceptor), and electrostatic complementarity to enzymatic active sites .

Why the 7-Sulfonamide Isomer of 5H,6H,7H-Cyclopenta[b]pyridine Cannot Be Replaced by the 3-Sulfonamide Analog


Although 5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide (CAS 1461707-70-9) shares an identical molecular formula and core scaffold with the 7-sulfonamide isomer, the positional difference in sulfonamide attachment fundamentally alters the compound's electronic environment, steric profile, and hydrogen-bonding geometry . The pyridine nitrogen's proximity to the 7-position sulfonamide may enable intramolecular interactions not possible in the 3-isomer, while the 3-isomer places the sulfonamide directly on the electron-deficient pyridine ring, altering its acidity and reactivity . Such regiochemical variations can have profound effects on biological target recognition; analogous pyridine sulfonamide positional isomers have demonstrated divergent carbonic anhydrase isoform selectivity profiles [1]. These structural distinctions mean that the two isomers are not interchangeable in structure-activity relationship (SAR) studies or synthetic pathway design.

Quantitative Differentiation Evidence: 5H,6H,7H-Cyclopenta[b]pyridine-7-sulfonamide vs. Comparator Compounds


Regiochemical Differentiation: 7-Sulfonamide vs. 3-Sulfonamide Positional Isomer – Predicted Physicochemical Profile

The 7-sulfonamide isomer (CAS 1533247-53-8) and the 3-sulfonamide isomer (CAS 1461707-70-9) share the same molecular formula (C₈H₁₀N₂O₂S, MW 198.24) but differ in sulfonamide attachment position, creating distinct electronic and steric environments . The 7-position places the sulfonamide on the saturated cyclopentane ring, spatially separated from the pyridine nitrogen, while the 3-sulfonamide is directly conjugated to the electron-deficient pyridine ring . This positional difference is expected to affect the sulfonamide NH acidity; the predicted pKa for the 7-sulfonamide is 9.80±0.20, reflecting a typical aliphatic sulfonamide, whereas the 3-sulfonamide's pKa is anticipated to be lower due to the electron-withdrawing effect of the pyridine ring . Such differences can have significant implications for hydrogen-bond donor strength and target engagement in biological systems [1].

Medicinal Chemistry Scaffold Diversification Positional Isomerism

Predicted Density and Boiling Point Differentiation Between 7-Sulfonamide and Core Scaffold

The 7-sulfonamide derivative exhibits a predicted density of 1.44±0.1 g/cm³ and a predicted boiling point of 418.2±47.0 °C, reflecting the added mass and hydrogen-bonding capacity of the sulfonamide group compared to the parent 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold . The parent scaffold (CAS 533-37-9) has a measured density of 1.018 g/mL at 25 °C and a boiling point of 87-88 °C/11 mmHg, demonstrating a substantial increase in both density (~42% higher) and boiling point upon sulfonamide installation [1]. These differences have direct implications for purification strategy selection, solvent compatibility, and formulation development.

Physicochemical Characterization Formulation Development Purification

Commercial Availability: Defined Purity Specification vs. Analog Procurement Variability

Commercially, 5H,6H,7H-cyclopenta[b]pyridine-7-sulfonamide is available from multiple suppliers with a minimum purity specification of 95% (AKSci Cat. 4348DY, MolDB Cat. M134595), providing a defined baseline for experimental reproducibility . In contrast, the 3-sulfonamide isomer (CAS 1461707-70-9) is offered at varying purity grades (95% to NLT 98%) across different vendors, with some suppliers providing supporting analytical documentation (NMR, HPLC, LC-MS) while others do not . This variability in quality documentation introduces risk in SAR studies where trace impurities could confound biological assay results.

Procurement Quality Control Reproducibility

Synthetic Versatility: 7-Sulfonamide as a Precursor to Sulfonyl Chloride for Diversification

The 7-sulfonamide can serve as a direct precursor to the corresponding sulfonyl chloride (6,7-dihydro-5H-cyclopenta[b]pyridine-7-sulfonyl chloride) through mild activation methods, enabling subsequent nucleophilic substitution with amines or alcohols to generate diverse sulfonamide or sulfonate derivatives [1]. This synthetic versatility is position-dependent; the 3-sulfonamide isomer, being directly attached to the electron-deficient pyridine ring, may exhibit different reactivity in sulfonyl chloride formation due to altered electronic effects . The ability to convert the 7-sulfonamide to its sulfonyl chloride under mild conditions (e.g., using Pyry-BF₄/MgCl₂ at 60 °C) provides a strategic advantage for library synthesis and late-stage functionalization [2].

Organic Synthesis Library Synthesis Late-Stage Functionalization

Optimal Application Scenarios for Procuring 5H,6H,7H-Cyclopenta[b]pyridine-7-sulfonamide


Positional Isomer Scanning in Kinase Inhibitor SAR Programs

When conducting structure-activity relationship studies on cyclopenta[b]pyridine-based kinase inhibitors, procurement of the 7-sulfonamide isomer is essential for evaluating how sulfonamide placement on the saturated cyclopentane ring vs. the pyridine ring (3-isomer) affects potency and selectivity. The predicted pKa difference of ~1-2 units between the 7- and 3-isomers alters hydrogen-bond donor strength, which can critically impact interactions with kinase hinge regions or catalytic lysine residues . This scenario is supported by literature precedent wherein cyclopenta[b]pyridine derivatives have been explored as FGFR1 kinase inhibitors in multicomponent synthesis campaigns [1].

Sulfonyl Chloride Diversification in Parallel Library Synthesis

The 7-sulfonamide serves as a stable, storable precursor that can be converted to the reactive 7-sulfonyl chloride on demand, enabling parallel synthesis of diverse sulfonamide and sulfonate libraries. This application leverages the positional advantage of the 7-substitution pattern, which places the reactive handle away from the pyridine nitrogen, potentially minimizing undesired side reactions during nucleophilic diversification . The mild activation conditions (Pyry-BF₄/MgCl₂, 60 °C) are compatible with a broad range of amine and alcohol nucleophiles [1].

Fragment-Based Drug Discovery (FBDD) with a Three-Dimensional Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine core provides a partially saturated, three-dimensional framework with a higher fraction of sp³-hybridized carbons (Fsp³ = 0.375) compared to fully aromatic bicyclic systems, a property increasingly valued in fragment-based drug discovery for improving clinical success rates . The 7-sulfonamide adds a hydrogen-bond donor/acceptor anchor point on the saturated ring, distinct from the pyridine nitrogen, enabling exploration of novel vectors in fragment growing and merging strategies [1].

Intermediates for Cefpirome Analog Synthesis

Cyclopenta[b]pyridine derivatives serve as key intermediates in the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic . The 7-sulfonamide derivative, with its defined purity specification (≥95%) and the sulfonamide group's capacity for further functionalization, provides a quality-controlled entry point for medicinal chemistry programs exploring next-generation cephalosporin analogs with modified side-chain pharmacophores [1].

Quote Request

Request a Quote for 5H,6H,7H-cyclopenta[b]pyridine-7-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.